molecular formula C7H5BrFNO B1597170 3-Bromo-4-fluorobenzaldehyde oxime CAS No. 202865-63-2

3-Bromo-4-fluorobenzaldehyde oxime

Cat. No. B1597170
CAS RN: 202865-63-2
M. Wt: 218.02 g/mol
InChI Key: BVCUJFUCTMJVTK-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzaldehyde is a chemical compound with the molecular formula C7H4BrFO . It has an average mass of 203.008 Da and a monoisotopic mass of 201.942947 Da . It is used in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-fluorobenzaldehyde consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a formyl group . The linear formula is represented as BrC6H3(F)CHO .


Physical And Chemical Properties Analysis

3-Bromo-4-fluorobenzaldehyde is a solid at 20°C . It has a melting point of 33°C and a boiling point of 139°C at 2.5 mmHg . Its refractive index is 1.57 .

Scientific Research Applications

Synthesis of Phenoxybenzoic Acid Derivatives

3-Bromo-4-fluorobenzaldehyde is utilized in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine , which is a compound of interest in the development of herbicides and pharmaceuticals due to its phenoxybenzoic acid structure .

Preparation of Schiff Bases

This compound is also employed in the preparation of Schiff bases with various anilines such as 4-nitroaniline , 2,4-dinitroaniline , 3,4-dichloroaniline , and 4-methoxy-3-nitroaniline . These Schiff bases have potential applications in dyes, pigments, and as intermediates in organic synthesis .

Ultrasound Irradiation Method

The ultrasound irradiation method uses 3-Bromo-4-fluorobenzaldehyde for synthesizing Schiff bases, which is a more environmentally friendly approach compared to traditional methods. This technique can be applied in green chemistry practices .

Catalyst Development

In manufacturing processes, 3-Bromo-4-fluorobenzaldehyde has been used with zinc bromide as a catalyst . This application is crucial in chemical reactions where catalysts are needed to increase efficiency and yield .

Acetal Formation

The compound is involved in the preparation of acetals, specifically 3-bromo-4-fluorobenzaldehyde acetal . Acetals are important as protective groups in organic synthesis and can be used to modify the reactivity of aldehydes .

Safety and Hazards

3-Bromo-4-fluorobenzaldehyde may cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation . It should be stored under inert gas and away from air .

properties

IUPAC Name

(NE)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCUJFUCTMJVTK-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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